molecular formula C7H7BrClNO2 B3054690 4-Amino-2-bromobenzoic acid hydrochloride CAS No. 61566-59-4

4-Amino-2-bromobenzoic acid hydrochloride

Cat. No.: B3054690
CAS No.: 61566-59-4
M. Wt: 252.49
InChI Key: YCRVYJYVSUDRNC-UHFFFAOYSA-N
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Description

4-Amino-2-bromobenzoic acid hydrochloride is an organic compound with the molecular formula C7H6BrNO2·HCl. It is a derivative of benzoic acid, where the amino group is positioned at the fourth carbon and the bromine atom at the second carbon of the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromobenzoic acid hydrochloride typically involves the bromination of 4-Aminobenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, such as 4-Amino-2-substituted benzoic acids.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Amino-2-bromobenzoic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromobenzoic acid hydrochloride involves its reactivity due to the presence of both amino and bromine substituents. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile compound in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromobenzoic acid
  • 4-Amino-2-chlorobenzoic acid
  • 4-Amino-2-fluorobenzoic acid

Uniqueness

4-Amino-2-bromobenzoic acid hydrochloride is unique due to the specific positioning of the amino and bromine groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom at the second position allows for selective reactions that are not possible with other halogenated derivatives.

Properties

IUPAC Name

4-amino-2-bromobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRVYJYVSUDRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61566-59-4
Record name Benzoic acid, 4-amino-2-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61566-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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